molecular formula C17H18N2O3 B2447034 N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide CAS No. 941871-12-1

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide

Cat. No.: B2447034
CAS No.: 941871-12-1
M. Wt: 298.342
InChI Key: PSNBPBXDTCXSQK-UHFFFAOYSA-N
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Description

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a propionamide group

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-16(20)18-13-7-8-14-12(11-13)5-3-9-19(14)17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNBPBXDTCXSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl groups can produce corresponding alcohols .

Scientific Research Applications

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide involves its interaction with specific molecular targets. The furan ring and tetrahydroquinoline moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is unique due to its combination of a furan ring, a tetrahydroquinoline moiety, and a propionamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features a furan-2-carbonyl group attached to a tetrahydroquinoline moiety. This structure is known to contribute to various biological activities due to the presence of functional groups that can interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan ring and the carbonyl group are known for their roles in enzyme inhibition and receptor modulation.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit various enzymes by mimicking substrate structures or binding to active sites.
  • Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, influencing downstream signaling pathways.

Biological Activities

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cell lines.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production.

Case Studies

Several studies have investigated the biological activity of this compound:

  • A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of related tetrahydroquinolones and identified key structural features that enhance biological activity. It was found that modifications on the furan ring significantly impacted antimicrobial efficacy .
  • Another research highlighted the compound's ability to inhibit specific enzymes involved in cancer metabolism, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(1-(furan-2-carbonyl)-tetrahydroquinolin-6-yl)propionamide derivatives, and how are intermediates characterized?

  • Methodological Answer : The compound class is typically synthesized via multi-step protocols involving (1) functionalization of the tetrahydroquinoline core, (2) coupling with furan-2-carbonyl groups, and (3) propionamide introduction. For example, intermediates are often characterized using 1^1H NMR (e.g., δ 3.29–3.03 ppm for piperidinyl protons) and mass spectrometry (ESI-MS, e.g., M + 1 peaks). Purity is validated via HPLC (>95%) after salt formation using HCl in methanol/CH2_2Cl2_2 .

Q. Which biological targets are associated with tetrahydroquinoline-based compounds like this derivative?

  • Methodological Answer : Structural analogs (e.g., thiophene-2-carboximidamide derivatives) show selective inhibition of neuronal nitric oxide synthase (nNOS) via competitive binding to the enzyme’s active site. Assays involve recombinant human nNOS expressed in Baculovirus-infected Sf9 cells, with activity measured via radioactive NO synthesis .

Q. How are solubility and stability challenges addressed during purification?

  • Methodological Answer : Conversion to dihydrochloride salts (e.g., using 1 M HCl in methanol) improves crystallinity and stability. Solubility is enhanced using polar aprotic solvents (e.g., 10% MeOH/CH2_2Cl2_2), followed by vacuum drying to isolate solids .

Advanced Research Questions

Q. What strategies optimize synthetic yields for low-yielding steps (e.g., <10%) in analogous tetrahydroquinoline syntheses?

  • Methodological Answer : For challenging steps (e.g., yields <10% in pyrrolidinyl-ethyl coupling), reaction optimization includes:

  • Temperature control (0°C for HCl addition to prevent decomposition) .
  • Alternate reducing agents (e.g., LiAlH4_4 over NaBH4_4 for amine reductions) .
  • Solvent screening (e.g., THF vs. EtOH for cyclization efficiency) .

Q. How are structural contradictions resolved between computational docking predictions and experimental IC50_{50} values for nNOS inhibition?

  • Methodological Answer : Discrepancies are analyzed via:

  • CoMFA/QSAR modeling : To refine pharmacophore features (e.g., hydrophobic interactions with tetrahydroquinoline’s fused ring).
  • Mutagenesis studies : To validate key residues (e.g., heme-binding domain interactions) .
  • Kinetic assays : To distinguish competitive vs. non-competitive inhibition mechanisms .

Q. What analytical techniques differentiate regioisomers or diastereomers in tetrahydroquinoline derivatives?

  • Methodological Answer :

  • NOESY NMR : Confirms spatial proximity of substituents (e.g., axial vs. equatorial positions in Diels-Alder adducts) .
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns.
  • X-ray crystallography : Validates endo/exo configurations in cycloadducts .

Q. How do substituent variations (e.g., furan-2-carbonyl vs. thiophene-2-carboximidamide) impact selectivity for nNOS over eNOS/iNOS?

  • Methodological Answer : SAR studies reveal:

  • Furan groups : Enhance selectivity due to reduced hydrogen bonding with eNOS’s larger active site.
  • Thiophene analogs : Show higher potency but lower selectivity due to hydrophobic pocket interactions .

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